
2,6-Diisopropylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diisopropylpyridine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural properties, which include two isopropyl groups attached to the 2 and 6 positions of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropylpyridine hydrochloride typically involves the alkylation of pyridine. One common method is the reaction of pyridine with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete alkylation at the 2 and 6 positions. The resulting 2,6-Diisopropylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diisopropylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives such as 2,6-Diisopropylpyridine N-oxide.
Reduction: Reduced derivatives such as 2,6-Diisopropylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Diisopropylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Diisopropylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes. The isopropyl groups on the pyridine ring enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diethylpyridine: Similar structure but with ethyl groups instead of isopropyl groups.
2,6-Dimethylpyridine: Contains methyl groups at the 2 and 6 positions.
2,6-Di-tert-butylpyridine: Features tert-butyl groups at the 2 and 6 positions.
Uniqueness
2,6-Diisopropylpyridine hydrochloride is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H18ClN |
|---|---|
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
2,6-di(propan-2-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)10-6-5-7-11(12-10)9(3)4;/h5-9H,1-4H3;1H |
Clé InChI |
SDCJZESRNIUITE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC=C1)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


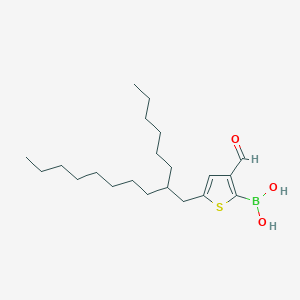
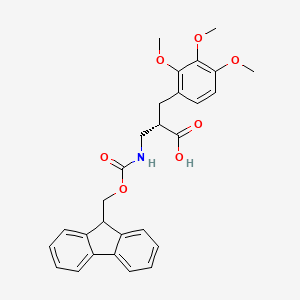
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)


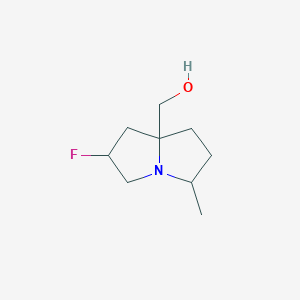
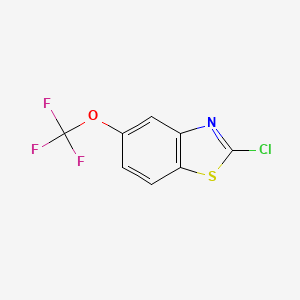
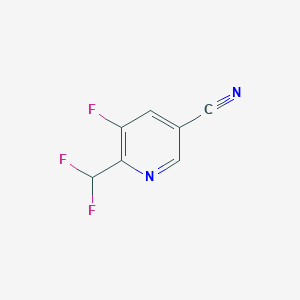
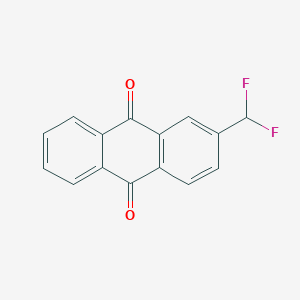
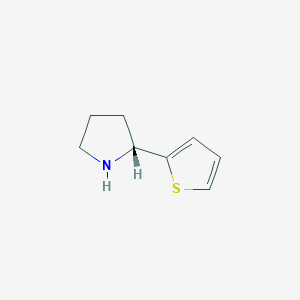
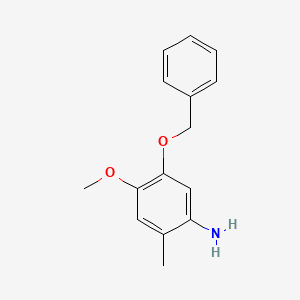
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
